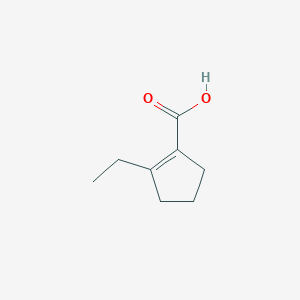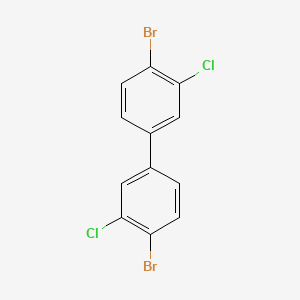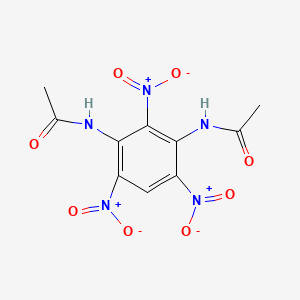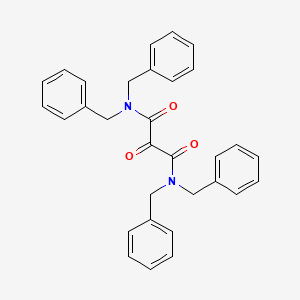![molecular formula C12H17NO3 B14403550 Methyl 3-[(benzyloxy)amino]-2-methylpropanoate CAS No. 88517-40-2](/img/structure/B14403550.png)
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(benzyloxy)amino]-2-methylpropanoate typically involves the reaction of benzyloxyamine with methyl 2-methylpropanoate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyloxyamine, followed by nucleophilic substitution with methyl 2-methylpropanoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group forms the corresponding alcohol.
Substitution: Substitution reactions can produce various amine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester and amine functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(benzyloxy)amino]-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzyloxyamine, which can then interact with biological targets such as enzymes or receptors. The benzyloxyamine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(phenoxy)amino]-2-methylpropanoate
- Methyl 3-[(methoxy)amino]-2-methylpropanoate
- Methyl 3-[(ethoxy)amino]-2-methylpropanoate
Uniqueness
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .
Propiedades
Número CAS |
88517-40-2 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-(phenylmethoxyamino)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-10(12(14)15-2)8-13-16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
Clave InChI |
OMQFEARRISXCOL-UHFFFAOYSA-N |
SMILES canónico |
CC(CNOCC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)



![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)



![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)


![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
